molecular formula C11H10ClNO2S B6196314 methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate CAS No. 2680528-11-2

methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate

Cat. No.: B6196314
CAS No.: 2680528-11-2
M. Wt: 255.7
InChI Key:
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Description

Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a propanoate ester group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate typically involves the reaction of 2-chloro-1,3-benzothiazole with methyl acrylate under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted benzothiazole derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate is unique due to its specific chloro substitution, which can influence its reactivity and biological activity. The presence of the ester group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate involves the reaction of 2-chloro-1,3-benzothiazole with propanoic acid, followed by esterification with methanol.", "Starting Materials": [ "2-chloro-1,3-benzothiazole", "propanoic acid", "methanol" ], "Reaction": [ "Step 1: 2-chloro-1,3-benzothiazole is reacted with propanoic acid in the presence of a catalyst, such as sulfuric acid, to form 3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid.", "Step 2: The resulting acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate." ] }

CAS No.

2680528-11-2

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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